3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a methoxy group, and a tetrahydropyran-oxadiazole moiety attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the oxadiazole intermediate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the fluoro group, potentially leading to the formation of amine or hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various functionalized benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring and the specific positioning of the fluoro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHZSSMBSHWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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